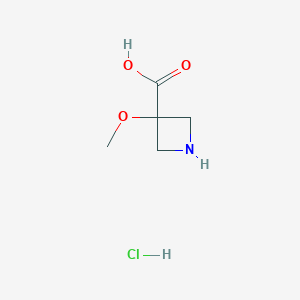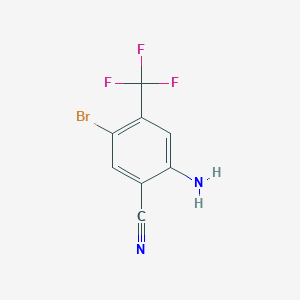
2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
“2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H4BrF3N2. It is used as a starting material in the synthesis of benzimidazoles , which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Synthesis Analysis
The synthesis of “4-amino-2-trifluoromethyl benzonitrile”, a similar compound, involves several steps . The process starts with the Grignard reaction of “2-bromo-5-fluorobenzotrifluoride”, followed by the introduction of carbon dioxide and hydrolysis to obtain “4-fluoro-2-trifluoromethylbenzoic acid”. This acid is then added into a pressure kettle, and liquid ammonia is introduced to react under the action of a catalyst to generate “4-amino-2-trifluoromethylbenzamide”. Finally, this benzamide and a dehydrating agent are heated and dehydrated together to generate "4-amino-2-trifluoromethyl benzonitrile" .Molecular Structure Analysis
The molecular structure of “4-(trifluoromethyl)benzonitrile”, a similar compound, is available in the NIST Chemistry WebBook . The molecular weight of “2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile” is 265.03 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis of Chemical Intermediates
- Synthesis of Bicalutamide Intermediate : 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for synthesizing bicalutamide, a prominent cancer treatment drug, was developed through an environmentally friendly method starting from m-fluoro-(trifluoromethyl)benzene. The process included bromination, Grignard reaction, cyanidation, and amination, achieving an overall yield of 49.2% (Zhang Tong-bin, 2012).
Advanced Material Synthesis
- High Voltage Lithium Ion Battery Additive : A novel application was found in using 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for LiNi 0.5 Mn 1.5 O4 cathodes in high voltage lithium-ion batteries. This additive significantly improved cyclic stability, demonstrating a potential for enhancing battery performance (Wenna Huang et al., 2014).
Photodynamic Therapy for Cancer Treatment
- A family of iron(II)-cyclopentadienyl compounds, synthesized with various benzonitrile derivatives, exhibited strong activity against colorectal and triple-negative breast cancer cells. These compounds, characterized by spectroscopic and analytical techniques, showed low micromolar IC50 values in both cell types, indicating their potential as effective agents in cancer therapy (Adhan Pilon et al., 2020).
Organic Synthesis and Antimicrobial Activity
- Antimicrobial Activity : A study focused on the synthesis of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan derivatives, starting from 5-chloro-2-hydroxy-benzonitrile. These compounds were characterized and tested for antibacterial and antifungal activity, highlighting the relevance of such derivatives in developing new antimicrobial agents (Mahesh K. Kumar et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, “Amino-5-bromo-4-(trifluoromethyl)pyridine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
2-amino-5-bromo-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-1-4(3-13)7(14)2-5(6)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVPPXMVXYAVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




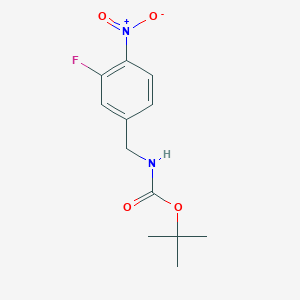

![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)
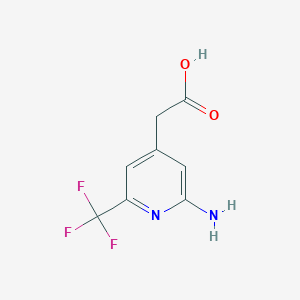
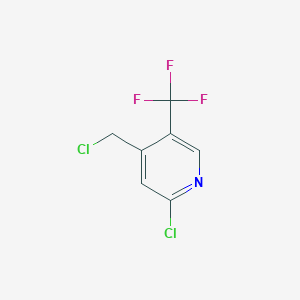

![2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid](/img/structure/B1529872.png)
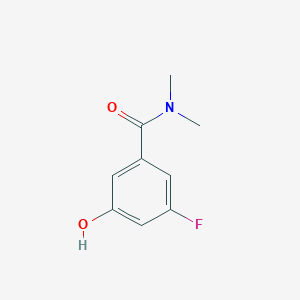
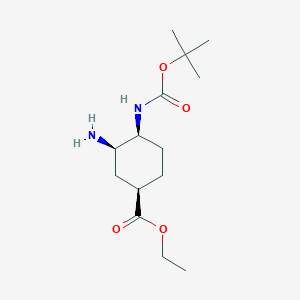
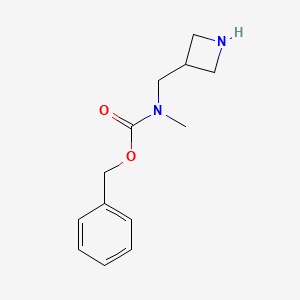
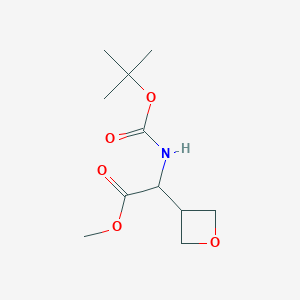
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1529878.png)
